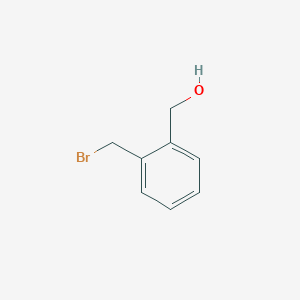

2-(Bromomethyl)benzyl alcohol

描述

Contextualization within Organic Chemistry and Synthesis

In the vast landscape of organic chemistry, 2-(bromomethyl)benzyl alcohol is classified as a substituted benzyl (B1604629) alcohol. The presence of two distinct functional groups on the same aromatic ring, positioned ortho to each other, allows for a range of chemical transformations. The bromomethyl group serves as a potent electrophile, susceptible to nucleophilic substitution reactions, while the alcohol group can act as a nucleophile or be transformed into other functional groups. This dual reactivity is central to its utility in the synthesis of complex molecular architectures.

A common method for the synthesis of this compound involves the selective monobromination of 1,2-phenylenedimethanol. chemicalbook.com This reaction is typically carried out using a brominating agent like hydrogen bromide in a suitable solvent such as toluene (B28343). chemicalbook.com The reaction conditions can be controlled to favor the formation of the desired product over the dibrominated side product. chemicalbook.com

Significance as a Building Block and Intermediate

The primary significance of this compound lies in its role as a versatile intermediate for the construction of a variety of organic molecules, particularly heterocyclic compounds. Its ability to undergo intramolecular reactions, where the alcohol and bromomethyl groups react with each other or with another tethered reactant, is a key feature exploited by synthetic chemists.

Detailed Research Findings

The utility of this compound as a synthetic precursor is highlighted in numerous research studies. It has been instrumental in the synthesis of medicinally relevant scaffolds and in the exploration of novel catalytic reactions.

One notable application is in the palladium-catalyzed carbonylation to produce 3-isochromanone (B1583819), a lactone derivative. oup.com This reaction demonstrates the ability of the compound to undergo cyclization under specific catalytic conditions, forming a six-membered heterocyclic ring. oup.com

Furthermore, research has shown its use in tandem reactions to create complex spiroheterocycles. beilstein-journals.org In a rhodium-catalyzed process, this compound reacts with diazoarylidene succinimides. beilstein-journals.org This is followed by a base-promoted cyclization, where the intermediate undergoes a 6-exo-tet cyclization to form six-membered oxygen-containing spiroheterocycles. beilstein-journals.org This approach provides access to novel molecular frameworks that are of interest in medicinal chemistry. beilstein-journals.org

The reactivity of the bromomethyl group is also harnessed in palladium-catalyzed dearomatization reactions of benzothiophenes, showcasing its role in more intricate transformations that lead to the formation of dearomatized intermediates which can be further functionalized. nih.gov

Below are tables detailing the chemical properties of this compound and a summary of its synthetic applications based on research findings.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [2-(bromomethyl)phenyl]methanol | nih.gov |

| CAS Number | 74785-02-7 | nih.gov |

| Molecular Formula | C₈H₉BrO | nih.gov |

| Molecular Weight | 201.06 g/mol | nih.gov |

| Melting Point | 66-68 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Selected Research Applications of this compound

| Application | Reaction Type | Product Class | Catalyst/Reagent | Reference |

| Synthesis of 3-Isochromanone | Palladium-catalyzed Carbonylation | Lactone | Pd(PPh₃)₄, HI | oup.com |

| Synthesis of Spiroheterocycles | Tandem Rh-catalyzed O-H Insertion / Base-promoted Cyclization | Spiro-annulated O-heterocycles | Rh₂(esp)₂, DBU | beilstein-journals.org |

| Dearomatization of Benzothiophenes | Palladium-catalyzed Dearomatization | Dearomatized Heterocycles | Palladium complexes | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

[2-(bromomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBQNNKIOFSPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449243 | |

| Record name | 2-(Bromomethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74785-02-7 | |

| Record name | 2-(Bromomethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Routes for 2 Bromomethyl Benzyl Alcohol

Established Synthetic Pathways

Synthesis from 1,2-Benzenedimethanol (B1213519) using Hydrogen Bromide

An established method for the preparation of 2-(bromomethyl)benzyl alcohol involves the reaction of 1,2-benzenedimethanol with hydrogen bromide. chemicalbook.com In a typical procedure, a solution of 1,2-phenylenedimethanol in toluene (B28343) is heated, and a 48% solution of hydrogen bromide is added dropwise. chemicalbook.com The reaction progress can be monitored by thin-layer chromatography (TLC), which often reveals the formation of the desired product along with a minor amount of the bis-brominated byproduct. chemicalbook.com

Following the reaction, the mixture is neutralized with a saturated aqueous solution of sodium carbonate and extracted with an organic solvent like diethyl ether. chemicalbook.com Purification of the crude product is typically achieved by flash column chromatography to yield this compound as a white solid. chemicalbook.com A reported synthesis using this method achieved a yield of 56%. chemicalbook.com

Table 1: Synthesis of this compound from 1,2-Benzenedimethanol

| Reactant | Reagent | Solvent | Temperature | Yield |

| 1,2-Benzenedimethanol | 48% Hydrogen Bromide | Toluene | 70°C | 56% |

Approaches involving Dibromination of Methylbenzenes

Another synthetic strategy involves the dibromination of methylbenzenes, such as o-xylene (B151617). The direct bromination of o-xylene can lead to the formation of α,α'-dibromo-o-xylene, a powerful lachrymator. orgsyn.org This reaction is typically carried out by adding bromine dropwise to o-xylene at an elevated temperature, often under illumination to facilitate the radical reaction. orgsyn.org The resulting α,α'-dibromo-o-xylene can then potentially be selectively hydrolyzed to yield this compound. However, controlling the selectivity of the hydrolysis to favor the mono-alcohol product over the diol can be challenging.

An alternative approach to dibromination involves using N-bromosuccinimide (NBS). orgsyn.org Continuous-flow protocols for the bromination of benzylic compounds using NBS have been developed, offering a safer alternative to hazardous solvents like carbon tetrachloride by using acetonitrile (B52724) instead. organic-chemistry.org

Preparation of Substituted 2-(Bromomethyl)benzyl alcohols

The synthesis of substituted 2-(bromomethyl)benzyl alcohols allows for the introduction of various functional groups onto the benzene (B151609) ring, leading to a diverse range of chemical intermediates.

A multi-step synthesis for 2-bromo-5-iodobenzyl alcohol starts from 2-methyl-4-iodoaniline. google.com The process involves the following key transformations:

Diazotization: 2-methyl-4-iodoaniline is treated with a nitrous acid solution, typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid, at a low temperature (10-15°C) to form a diazonium salt solution. google.com

Bromination (Sandmeyer Reaction): The diazonium salt solution is then added to a heated mixture of cuprous bromide in hydrobromic acid (85-90°C) to yield 2-bromo-4-iodotoluene. google.com

Benzylic Bromination: The resulting 2-bromo-4-iodotoluene undergoes a radical bromination at the benzylic position using N-bromosuccinimide (NBS) and an initiator like azobisisobutyronitrile (AIBN) to produce 2-bromo-4-bromo-iodomethylbenzene. google.com

Hydrolysis: Finally, the dibrominated intermediate is hydrolyzed with a base to afford 2-bromo-5-iodobenzyl alcohol. google.com This method is noted for avoiding the use of lithium aluminum hydride for reduction, which can pose operational risks due to hydrogen gas evolution. google.com A similar synthesis of 5-iodo-2-bromobenzyl alcohol starts with the iodination of o-bromobenzoic acid using N-iodosuccinimide (NIS). google.com

The synthesis of 2-bromo-5-methyl-benzyl alcohol can be achieved through the reduction of 2-bromo-5-methyl benzoic acid. rsc.org A common method involves the use of a reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (B95107) (THF) at 0°C, followed by stirring at room temperature. rsc.org After the reaction is complete, the mixture is worked up to isolate the desired alcohol. rsc.org

2-bromo-4,5-dimethoxy-benzyl alcohol can be prepared by the reduction of 2-bromo-4,5-dimethoxy benzoic acid. rsc.org Similar to the synthesis of its 5-methyl counterpart, this transformation is typically carried out using lithium aluminum hydride in THF. rsc.org The reaction is initiated at 0°C and then allowed to proceed at room temperature. rsc.org An alternative starting material is 3,4-dimethoxybenzaldehyde, which can be brominated and then reduced. google.comgoogle.com Another reported method involves the reaction of 3,4-dimethoxybenzyl alcohol with liquid bromine. google.com

Table 2: Synthesis of Substituted 2-(Bromomethyl)benzyl alcohols

| Desired Product | Starting Material | Key Reagents | Reported Yield |

| 2-bromo-5-iodobenzyl alcohol | 2-methyl-4-iodoaniline | NaNO₂, H₂SO₄, CuBr, HBr, NBS, AIBN, Base | Not specified |

| 2-bromo-5-methyl-benzyl alcohol | 2-bromo-5-methyl benzoic acid | LiAlH₄, THF | Not specified |

| 2-bromo-4,5-dimethoxy-benzyl alcohol | 2-bromo-4,5-dimethoxy benzoic acid | LiAlH₄, THF | 32% rsc.org |

Novel and Emerging Synthetic Strategies

Recent research has focused on developing sophisticated methods for the use and synthesis of this compound, moving beyond traditional approaches to unlock new molecular architectures and polymeric materials.

Rhodium(II)-Catalyzed O-H Insertion and Base-Promoted Cyclization

A novel and facile approach has been developed for creating new spiroheterocycles by utilizing this compound as a key reactant. This method involves a tandem sequence initiated by a Rhodium(II)-catalyzed O-H insertion, followed by a base-promoted cyclization. Current time information in Bangalore, IN.acs.org The protocol uses heterocyclic carbenes, which are generated from diazoarylidene succinimides (DAS), and inserts them into the O-H bond of this compound. Current time information in Bangalore, IN.

The catalyst of choice for this transformation is typically Rh₂(esp)₂, which efficiently facilitates the initial O-H insertion. Current time information in Bangalore, IN.acs.org Following the insertion step, a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced to promote an intramolecular cyclization. mdpi.com This second step proceeds via a 6-exo-tet cyclization, where the bromine atom is substituted, leading to the formation of six-membered oxygen-containing spiroheterocycles, specifically benzopyrans spiro-conjugated with a succinimide (B58015) ring. Current time information in Bangalore, IN.acs.org

This tandem strategy is valued for its mild reaction conditions and its ability to produce medicinally relevant and sought-after molecular scaffolds in good to high yields. Current time information in Bangalore, IN.mdpi.com

Table 1: Rh(II)-Catalyzed Cyclization of this compound with Diazoarylidene Succinimides (DAS)

| DAS Substrate | Procedure | Base | Solvent | Yield | Reference |

| 1a | One-pot | DBU | Acetone | 52% | Current time information in Bangalore, IN.acs.org |

| 1a | Two-step (isolation) | DBU | Acetone | High | acs.org |

| 1b | Two-step (isolation) | DBU | Acetone | High | mdpi.com |

| 1c | Two-step (isolation) | DBU | Acetone | Moderate | mdpi.com |

Non-Catalyst Polymerization Approaches

An innovative approach for creating ionic polyacetylene derivatives utilizes this compound in a non-catalyst polymerization process. chemicalbook.com This method involves the in-situ polymerization of 2-ethynylpyridine (B158538) with this compound, which proceeds efficiently without the need for an external catalyst or initiator. chemicalbook.com

The reaction is typically conducted in dimethylformamide (DMF) at an elevated temperature, such as 70°C. chemicalbook.com During the process, the monomeric salt, N-(2-hydroxymethylbenzyl)pyridinium bromide, forms in situ and subsequently undergoes spontaneous polymerization. chemicalbook.com This catalyst-free method is notable for its high efficiency, achieving a polymer yield of up to 91%. chemicalbook.com

The resulting conjugated polymer, identified as Poly[2-ethynyl-(N-2-hydroxymethylbenzyl)pyridinium bromide] (PEHBPB), possesses a polyacetylene backbone with (N-2-hydroxymethylbenzyl)pyridinium bromide substituents. chemicalbook.com This material exhibits interesting optical and electrochemical properties. chemicalbook.com

Table 2: Properties of Poly[2-ethynyl-(N-2-hydroxymethylbenzyl)pyridinium bromide] (PEHBPB)

| Property | Value | Reference |

| Polymerization Yield | 91% | chemicalbook.com |

| Maximum Absorption Peak (λmax) | 457 nm | chemicalbook.com |

| Optical Band Gap | 2.15 eV | chemicalbook.com |

| HOMO Level | 5.14 eV | chemicalbook.com |

| LUMO Level | 2.99 eV | chemicalbook.com |

| Oxidation Onset | 0.388 V | chemicalbook.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of chemical compounds is critical for reducing environmental impact. This involves the use of eco-friendly solvents, minimizing waste, and employing safer reagents.

Eco-Friendly Solvents and Reaction Conditions

The conventional synthesis of this compound often involves the reaction of 1,2-phenylenedimethanol with hydrogen bromide in a solvent such as toluene. chemicalbook.com While effective, toluene is a volatile organic compound (VOC) derived from petrochemicals, and its use presents environmental and health concerns.

In the broader context of benzyl (B1604629) alcohol chemistry, significant strides have been made toward adopting greener solvents. Propylene (B89431) carbonate (PC) has emerged as a promising eco-friendly and recyclable solvent for various reactions involving benzyl alcohols, such as etherification. acs.orgnih.gov It is a non-toxic, biodegradable solvent with a high boiling point and low vapor pressure. rsc.org Research has demonstrated that iron(III) chloride can effectively catalyze the etherification of a wide range of benzyl alcohols in propylene carbonate, producing only water as a stoichiometric byproduct and featuring a very high atom economy. acs.orgnih.gov

Although a specific, published green synthesis protocol for this compound using solvents like propylene carbonate is not yet prominent, the successful application of such green solvents in closely related benzyl alcohol reactions strongly suggests their potential utility. acs.orgnih.gov Future development in the synthesis of this compound will likely focus on replacing traditional solvents like toluene and chlorinated solvents with more sustainable alternatives like propylene carbonate or conducting reactions in aqueous media to align with the principles of green chemistry. researchgate.net

Reactivity and Reaction Mechanisms of 2 Bromomethyl Benzyl Alcohol

Nucleophilic Substitution Reactions

The presence of a benzylic bromide makes the compound particularly susceptible to nucleophilic substitution reactions.

Reactivity of the Bromomethyl Group

The bromomethyl group, -CH₂Br, attached to the benzene (B151609) ring is a primary benzylic halide. Benzylic halides are known to be reactive towards nucleophilic substitution through both Sₙ1 and Sₙ2 pathways. The Sₙ2 pathway involves a single-step concerted mechanism where a nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The Sₙ1 pathway proceeds via the formation of a relatively stable benzylic carbocation intermediate. The reactivity of the bromomethyl group allows for the introduction of various functionalities by reacting it with a wide range of nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The bromine atom's presence contributes significantly to the compound's reactivity in these substitution reactions. cymitquimica.com

Intramolecular Cyclization Pathways

The ortho positioning of the hydroxyl and bromomethyl groups on the benzene ring facilitates intramolecular cyclization reactions. Following the initial reaction of the hydroxyl group, the newly formed intermediate can undergo an internal nucleophilic attack on the benzylic bromide. An example of this is the 6-exo-tet cyclization of an intermediate formed from 2-(bromomethyl)benzyl alcohol. beilstein-journals.org This process leads to the formation of a six-membered ring. beilstein-journals.org The reaction proceeds rapidly, which is attributed to the high reactivity of the benzyl (B1604629) bromide and the reduced conformational mobility of the side chain due to the ortho-phenylene linkage. beilstein-journals.orgbeilstein-journals.org This intramolecular pathway is favored over intermolecular reactions in specific synthetic contexts, leading to the formation of cyclic products like pyrans. beilstein-journals.org

Tandem Reactions Involving Nucleophilic Attack

This compound can participate in tandem or cascade reactions, where an initial nucleophilic attack or insertion is followed by a subsequent cyclization step. beilstein-journals.org A notable example is the tandem Rh₂(esp)₂-catalyzed O–H insertion followed by a base-promoted cyclization. beilstein-journals.org In this sequence, a rhodium(II) carbene, generated from a diazo compound, first inserts into the O-H bond of the alcohol. beilstein-journals.org The resulting intermediate then undergoes an intramolecular cyclization facilitated by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). beilstein-journals.orgbeilstein-journals.org This tandem approach allows for the efficient construction of complex spiroheterocycles. beilstein-journals.orgbeilstein-journals.org The success of the cyclization step depends on the relative rates of the intramolecular substitution versus other potential side reactions. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type | Yield | Reference |

| Diazoarylidene succinimide (B58015) | This compound | Rh₂(esp)₂ / DBU | Spiroheterocycle | High | beilstein-journals.orgbeilstein-journals.org |

Transformations of the Hydroxyl Group

The primary alcohol functional group in this compound can be readily transformed into other functional groups, such as ethers and esters, through various established methods.

Etherification Reactions

The hydroxyl group can be converted to an ether linkage. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a base like sodium hydride (NaH) to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide. organic-chemistry.org For more selective reactions, milder bases such as silver oxide (Ag₂O) can be used. organic-chemistry.org

More recently, iron-catalyzed etherification reactions of benzyl alcohols have been developed as an eco-friendly alternative. acs.orgnih.gov Symmetrical etherification can be achieved using catalysts like iron(III) chloride hexahydrate (FeCl₃·6H₂O). acs.orgnih.gov For the synthesis of unsymmetrical ethers, a system using iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in combination with a pyridine (B92270) bis-thiazoline ligand has been shown to be effective, providing high selectivity. acs.orgnih.gov These methods often proceed under mild conditions and can be applied to a range of substituted benzyl alcohols. acs.orgacs.org

| Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Product | Reference |

| Symmetrical Etherification | FeCl₃·6H₂O | Propylene (B89431) Carbonate | 70-120 | Symmetrical Ether | acs.orgnih.gov |

| Nonsymmetrical Etherification | FeCl₂·4H₂O / Ligand | Propylene Carbonate | 100 | Nonsymmetrical Ether | acs.orgnih.gov |

Esterification Reactions

The hydroxyl group of this compound can undergo esterification to form the corresponding benzyl esters. This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The reaction with a carboxylic acid is often promoted by an acid catalyst or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). Another approach involves transesterification, where an existing ester is reacted with the alcohol in the presence of a catalyst, such as indium triiodide (InI₃), to exchange the alcohol portion of the ester. researchgate.net This method has been shown to be efficient for various alcohols, including benzyl alcohol derivatives, under mild conditions. researchgate.net

Oxidation Reactions

The oxidation of the primary alcohol group in this compound can lead to the formation of either the corresponding aldehyde (2-(bromomethyl)benzaldehyde) or carboxylic acid (2-(bromomethyl)benzoic acid), depending on the oxidant and reaction conditions employed. While specific studies on the oxidation of this compound are not extensively detailed in the surveyed literature, the reactivity of the benzyl alcohol moiety is well-established.

Generally, the oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. Conversely, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the primary alcohol directly to a carboxylic acid. libretexts.org

In the context of benzyl alcohol itself, selective oxidation to benzaldehyde (B42025) has been achieved using various catalytic systems, including molybdenum dioxide (MoO₂) nanoparticles with oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂). mdpi.com Such methods can achieve high conversion and selectivity, proceeding through mechanisms that may involve radical intermediates. mdpi.com The presence of the bromomethyl group on the phenyl ring of this compound introduces an additional reactive site, which must be considered when selecting oxidation conditions to ensure chemoselectivity.

| Oxidizing Agent | Typical Product from Primary Alcohol | Reference |

|---|---|---|

| Chromium Trioxide (CrO₃) | Carboxylic Acid | libretexts.org |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | |

| Pyridinium Chlorochromate (PCC) | Aldehyde | |

| Dess-Martin Periodinane (DMP) | Aldehyde | |

| Molybdenum Dioxide (MoO₂) / H₂O₂ | Aldehyde (for Benzyl Alcohol) | mdpi.com |

Palladium-Catalyzed Reactions

The dual functionality of this compound makes it a versatile substrate for palladium-catalyzed reactions, enabling the construction of complex molecular architectures.

Carbonylation Reactions

Palladium-catalyzed carbonylation of this compound serves as a direct route to synthesize 3-isochromanone (B1583819), a valuable lactone structure. In this reaction, the benzylic bromide moiety undergoes oxidative addition to a palladium(0) complex. Subsequent insertion of carbon monoxide (CO) into the palladium-carbon bond forms a phenylacetyl-palladium intermediate. Intramolecular nucleophilic attack by the hydroxyl group then leads to the cyclized product, 3-isochromanone, and regenerates the palladium(0) catalyst. oup.com

A study by Stille reported the synthesis of 3-isochromanone in 71% yield via this pathway. oup.com This transformation highlights an efficient one-step method to form a δ-lactone directly from the di-functionalized starting material. oup.com Generally, palladium-catalyzed carbonylation reactions of aryl and benzyl halides are powerful methods for producing carbonyl-containing compounds, including esters, amides, and carboxylic acids, often under atmospheric pressure of CO using specific ligand systems like Xantphos. nih.gov

Cross-Coupling Reactions

The benzylic bromide of this compound is a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction can couple the benzylic halide with aryl boronic acids or their derivatives. While the Suzuki-Miyaura coupling of benzyl halides can be slower than that of aryl halides, it provides a reliable method for C(sp³)–C(sp²) bond formation. d-nb.info For instance, the cross-coupling of benzyl halides with potassium aryltrifluoroborates is a known transformation. acs.org

Sonogashira Coupling: The coupling of benzyl bromides with terminal alkynes, typically using organolithium acetylides, can be catalyzed by palladium complexes. This method allows for the synthesis of substituted benzyl acetylenes, which are versatile synthetic intermediates. rsc.org

Heck Reaction: The intramolecular Heck reaction is another key transformation. For example, derivatives of this compound can be used to construct methyleneisochroman structures. rsc.org

The choice of ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions, often needing to balance the reactivity of the benzylic bromide against potential side reactions. rsc.orgnih.gov

Strategic Utilization in C-C Bond Formation

The palladium-catalyzed reactions of this compound are strategically employed for the construction of key carbon-carbon bonds in complex molecules.

A notable example is the palladium-catalyzed three-component cross-coupling reaction involving an in situ-generated benzyne, a benzylic bromide, and 1,1-bis[(pinacolato)boryl]methane. This process affords benzyl boronates, which are highly versatile intermediates in synthetic chemistry. mdpi.com The proposed mechanism involves the oxidative addition of the benzylic bromide to Pd(0), followed by insertion into the benzyne, transmetalation with the diborylmethane, and finally, reductive elimination to yield the product. mdpi.com

Furthermore, the cross-coupling reactions discussed previously (Suzuki, Sonogashira) are themselves primary strategies for C-C bond formation. The ability to couple the benzylic position with a wide range of aryl, vinyl, or alkynyl partners provides a powerful tool for molecular synthesis. acs.orgrsc.org The products of these reactions can serve as precursors to natural products and other biologically active molecules.

| Reaction Type | Coupling Partner | Product Type | Catalyst/Ligand Example | Reference |

|---|---|---|---|---|

| Carbonylation | Carbon Monoxide (CO) | Lactone (3-Isochromanone) | [Pd(PPh₃)₄] | oup.com |

| Suzuki-Miyaura Coupling | Aryl Boronic Acids | Diarylalkanes | Pd(PPh₃)₄ | d-nb.info |

| Sonogashira Coupling | Lithium Acetylides | Benzyl Acetylenes | [Pd(μ-I)PtBu₃]₂ | rsc.org |

| Three-Component Coupling | Benzyne, Diborylmethane | Benzyl Boronates | Pd₂(dba)₃ / SPhos | mdpi.com |

Radical Reactions and Mechanisms

The benzylic position of this compound is susceptible to radical formation. The stability of the resulting benzyl radical, due to resonance delocalization into the aromatic ring, facilitates its involvement in various radical-mediated transformations. khanacademy.org

β-(Nitroxy)alkyl and β-(Trifluoroacetoxy)alkyl Radical Migrations

While studies specifically detailing radical migrations originating from this compound are scarce, research on related structures provides insight into potential reaction pathways. The study of β-(nitroxy)alkyl and β-(trifluoroacetoxy)alkyl radical migrations has been used to probe the mechanisms of radical rearrangements. researchgate.net An 18O-labeling study on the rearrangement of radicals derived from related bromohydrins provided evidence for a 1,2-shift mechanism involving the ether oxygen of the ester group. researchgate.net

These rearrangements are generally interpreted as concerted processes. The migrating group (e.g., trifluoroacetoxy) shifts from the β-carbon to the radical center. The speed and pathway of these migrations can be influenced by several factors, including the nature of the migrating group, the substitution pattern of the alkyl chain, and the polarity of the solvent. researchgate.net Faster ester migrations tend to proceed to a greater extent through the 1,2-shift pathway. researchgate.net Such radical migrations represent a sophisticated method for functional group transposition and are a key mechanistic consideration in radical chemistry.

Regioselectivity and Stereoselectivity in Reactions of this compound

The dual functionality of this compound, possessing both a reactive benzylic bromide and a nucleophilic/pro-chiral benzylic alcohol, presents opportunities for controlling the regio- and stereochemical outcomes of its reactions. The selective transformation of one functional group in the presence of the other, and the control of stereochemistry at the benzylic centers, are crucial for the application of this compound in targeted synthesis.

Regioselectivity

The presence of two reactive sites in this compound—the electrophilic benzylic bromide and the nucleophilic/potentially electrophilic benzylic alcohol—necessitates careful control of reaction conditions to achieve regioselectivity. The outcome of a reaction is highly dependent on the nature of the reagents, catalysts, and reaction conditions employed.

A key factor in directing the regioselectivity of reactions involving substrates similar to this compound is the choice of catalyst, particularly in palladium-catalyzed reactions. For instance, in the three-component benzylallylation of arylethylidene malononitriles with 2-(bromomethyl)naphthalenes and allyltributylstannane, the regioselectivity can be completely inverted by switching the palladium catalyst. researchgate.net When palladium nanoparticles are used, the reaction yields α-benzyl-β-allylation products. researchgate.net Conversely, using a molecular catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) leads to the formation of α-allyl-β-benzylation products. researchgate.net This demonstrates that the nature of the catalytic species can dictate which electrophilic site of the benzylic system participates in the key bond-forming step.

The inherent reactivity differences between various positions in a molecule also play a significant role. In Suzuki cross-coupling reactions of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids, the reaction occurs selectively at the aryl bromide position, leaving the bromomethyl group intact. d-nb.info This is attributed to the generally slower oxidative addition of palladium to benzyl halides compared to aryl halides. d-nb.info This principle can be extended to derivatives of this compound, where a reaction can be directed to a specific site based on its relative reactivity.

The benzylic position itself is highly reactive due to the resonance stabilization of any radical or cationic intermediate that may form. chemistrysteps.comlibretexts.org This allows for both S_N1 and S_N2 substitution reactions at the benzylic carbon bearing the bromine atom. chemistrysteps.comkhanacademy.org The choice between these pathways, and thus the potential for rearrangement or racemization, can be influenced by the solvent and the nature of the nucleophile.

Furthermore, in the synthesis of isochromanones and benzoxepinones through palladium-catalyzed cyclocarbonylation reactions, the regioselectivity is crucial. The intramolecular cyclization must proceed selectively to form the desired ring size. researchgate.net For example, rhodium-catalyzed silylcarbocyclisation reactions of 2-ethynylbenzyl alcohols can selectively produce 3-isochromanones. researchgate.net

The following table summarizes examples of regioselective control in reactions of compounds analogous to this compound:

| Reaction Type | Substrate | Catalyst/Reagent | Regioselective Outcome | Ref |

| Benzylallylation | 2-(Bromomethyl)naphthalene | Palladium Nanoparticles | α-Benzyl-β-allylation | researchgate.net |

| Benzylallylation | 2-(Bromomethyl)naphthalene | Pd(PPh₃)₄ | α-Allyl-β-benzylation | researchgate.net |

| Suzuki Coupling | 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ | Coupling at Aryl-Br | d-nb.info |

| Cyclocarbonylation | 2-Ethynylbenzyl alcohol | Rhodium catalyst | 3-Isochromanone formation | researchgate.net |

Stereoselectivity

The chiroptical properties of products derived from this compound are determined by the stereoselectivity of the reactions. This includes the enantioselective transformation of the pro-chiral benzylic alcohol or the diastereoselective reactions of its derivatives.

Enantioselective Reactions

Enzymatic catalysis has proven to be a powerful tool for achieving high enantioselectivity in reactions involving benzylic alcohols. Flavin-dependent halogenases (FDHs) have been engineered to catalyze the enantioselective intramolecular bromoetherification of styrenes bearing pendant alcohols. chemrxiv.org In one instance, a cyclization involving a pendant benzyl alcohol nucleophile, catalyzed by the FDH variant 4PL, yielded a chiral 1,3-dihydroisobenzofuran with a 78:22 enantiomeric ratio (e.r.). chemrxiv.org This highlights the potential for enzymatic systems to control the stereochemical outcome of reactions at the benzylic position of this compound and its derivatives.

Non-enzymatic asymmetric catalysis can also be employed. In the N-heterocyclic carbene (NHC)-catalyzed [4+2] annulation of 2-(bromomethyl)benzaldehydes with ketones, the use of a chiral phosphoric acid in conjunction with the NHC catalyst can induce high enantioselectivity. preprints.org For example, the reaction of 2-(bromomethyl)benzaldehyde (B49007) with a ketone in the presence of a specific chiral phosphoric acid and an NHC precursor yielded the corresponding isochromanone in 68% yield and 95% enantiomeric excess (ee). preprints.org

A powerful strategy for stereodivergent synthesis of benzylic alcohol derivatives involves a Pd/Cu co-catalyzed asymmetric benzylic substitution. This method allows for the construction of two adjacent stereocenters with high diastereo- and enantioselectivity. nih.gov By simply changing the configuration of the chiral ligands on the two metal catalysts, all four stereoisomers of the product can be accessed from the same starting materials. nih.gov This approach, while demonstrated on benzyl geminal dicarboxylates, provides a blueprint for controlling the stereochemistry of products derived from this compound.

Diastereoselective Reactions

When this compound is used to synthesize molecules with multiple stereocenters, controlling the diastereoselectivity is paramount. The synthesis of 4-aminoisochromanones through a highly stereoselective one-pot intramolecular Mannich reaction provides an excellent example. organic-chemistry.org This reaction, using 2-oxopropyl-2-formylbenzoates and anilines, generates products with two adjacent stereocenters in good yields and with excellent cis-stereoselectivities and ee values. organic-chemistry.org The principles of this diastereoselective cyclization can be applied to derivatives of this compound to create complex, stereochemically defined heterocyclic systems.

The following table provides examples of stereoselective reactions relevant to the chemistry of this compound:

| Reaction Type | Substrate Type | Catalyst/Reagent | Stereochemical Outcome | Ref |

| Intramolecular Bromoetherification | Styrene with pendant benzyl alcohol | Flavin-dependent halogenase (4PL) | 78:22 e.r. | chemrxiv.org |

| [4+2] Annulation | 2-(Bromomethyl)benzaldehyde | Chiral Phosphoric Acid / NHC | 95% ee | preprints.org |

| Benzylic Substitution | Benzyl geminal dicarboxylate | Pd/Cu with chiral ligands | Stereodivergent, >20:1 dr, >99% ee | nih.gov |

| Intramolecular Mannich Reaction | 2-Oxopropyl-2-formylbenzoate | Secondary amine catalyst | Excellent cis-stereoselectivity | organic-chemistry.org |

Derivatives and Analogs of 2 Bromomethyl Benzyl Alcohol

Synthesis of Substituted Benzyl (B1604629) Alcohols and Their Brominated Analogs

The synthesis of 2-(bromomethyl)benzyl alcohol and its ring-substituted analogs can be achieved through several strategic routes. A common method for the parent compound involves the selective monobromination of 1,2-phenylenedimethanol. In a typical procedure, 1,2-phenylenedimethanol is heated in a solvent like toluene (B28343), and a 48% solution of hydrogen bromide (HBr) is added dropwise. chemicalbook.com This method leverages the similar reactivity of the two hydroxyl groups, with careful control of stoichiometry to favor the formation of the monobrominated product over the bis-brominated side product. chemicalbook.com

The synthesis of analogs with substituents on the aromatic ring generally involves multi-step sequences starting from appropriately substituted precursors. For instance, a substituted toluene can undergo benzylic bromination, followed by further manipulations, or a substituted benzoic acid can be reduced to the corresponding benzyl alcohol. organic-chemistry.org A documented route to a related cyano-substituted analog involves protecting the hydroxyl group of 2-bromobenzyl alcohol before introducing the cyano group via a palladium-catalyzed reaction. google.com

The following table summarizes synthetic routes to some substituted benzyl alcohol analogs.

| Starting Material | Reagent(s) | Product | Reference |

| 1,2-Phenylenedimethanol | HBr, Toluene | This compound | chemicalbook.com |

| 2-Bromobenzyl alcohol | 1. TBSCl, Imidazole2. Palladium catalyst, Cyanide source | 2-Bromo-x-cyanobenzyl alcohol derivative | google.com |

| Substituted Toluene | e.g., NBS, Initiator | Substituted Benzyl Bromide | organic-chemistry.org |

| Substituted Benzoic Acid | e.g., LiAlH₄ | Substituted Benzyl Alcohol | organic-chemistry.org |

Functionalization at the Bromomethyl Position

The C(sp³)-Br bond in the bromomethyl group is a prime site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

The formation of ethers at the bromomethyl position is classically achieved via the Williamson ether synthesis. byjus.commasterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of an alcohol (R-OH) by a strong base to form a nucleophilic alkoxide ion (RO⁻). jk-sci.com This alkoxide then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form a new ether linkage (R-O-CH₂-). byjus.com

The reaction is versatile, accommodating a wide range of primary, secondary, and tertiary alkoxides. masterorganicchemistry.com To achieve this transformation on this compound, the compound would be reacted with the desired alcohol in the presence of a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a suitable aprotic solvent like DMF or DMSO. jk-sci.com This results in a derivative with the structure RO-CH₂-C₆H₄-CH₂OH. If the attacking nucleophile is the alkoxide derived from the molecule's own hydroxyl group (formed by adding a base), an intramolecular Williamson ether synthesis can occur, leading to the formation of a cyclic ether, specifically phthalane (1,3-dihydroisobenzofuran). masterorganicchemistry.com

The bromide of the bromomethyl group can be readily displaced by a cyanide nucleophile to form a nitrile. This conversion is valuable as it extends the carbon chain and introduces a versatile nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. A common method involves reacting the benzyl bromide derivative with a cyanide salt, such as sodium or potassium cyanide. google.com

For instance, a synthetic route to 2-cyano-benzyl bromide has been developed that starts with 2-bromobenzyl alcohol. google.com In this process, the benzylic alcohol is first protected, typically as a silyl (B83357) ether. The resulting compound then undergoes a palladium-catalyzed cyanation reaction to replace the bromine on the aromatic ring. A subsequent reaction with a brominating agent like phosphorus tribromide (PBr₃) converts the protected alcohol back into a benzyl bromide, yielding the final 2-cyano-benzyl bromide product. google.com This demonstrates the feasibility of introducing a cyano group onto the core scaffold. The direct conversion of the bromomethyl group would yield 2-(cyanomethyl)benzyl alcohol.

Functionalization at the Hydroxyl Position

The primary alcohol functional group (-CH₂OH) of this compound can undergo a variety of characteristic reactions, including conversion to esters, ethers, and alkyl halides.

Like most alcohols, it can react with carboxylic acids or their derivatives (e.g., acyl chlorides) to form benzyl esters. wikipedia.org This reaction is a fundamental transformation in organic synthesis. Another key reaction is the Ritter reaction, where the benzyl alcohol can react with a nitrile (e.g., acrylonitrile) to form an N-benzylamide after hydrolysis. wikipedia.org

The hydroxyl group can also be converted into a better leaving group for subsequent nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol into the corresponding benzyl chloride or benzyl bromide, respectively. pressbooks.pubyoutube.com Specifically, this would transform this compound into 1,2-bis(bromomethyl)benzene. This conversion proceeds via an Sₙ2 mechanism for primary alcohols. pressbooks.pub

Complex Molecular Scaffolds Derived from this compound

The dual functionality of this compound makes it an excellent precursor for constructing more complex, polycyclic molecular architectures.

A notable application of this compound is in the synthesis of oxygen-containing spiroheterocycles. Research has shown its utility in a tandem reaction involving a rhodium(II)-catalyzed O-H insertion followed by a base-promoted intramolecular cyclization.

In this process, this compound is reacted with a diazoarylidene succinimide (B58015) (DAS) in the presence of a rhodium catalyst. The first step is the insertion of the rhodium carbene (generated from the diazo compound) into the O-H bond of the alcohol. The resulting intermediate is then treated with a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which promotes a 6-exo-tet cyclization. The intramolecular nucleophilic attack by the newly formed alkoxide on the benzylic carbon displaces the bromide, rapidly forming a six-membered spiroheterocycle. This cyclization is particularly efficient due to the high reactivity of the benzyl bromide moiety and the conformational constraints imposed by the ortho-phenylene linker.

Benzimidazole (B57391) Derivatives

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. nih.gov The synthesis of N-substituted benzimidazole derivatives can be readily achieved through the N-alkylation of the benzimidazole ring with alkyl halides. researchgate.netnih.gov

While direct experimental documentation for the reaction of this compound with benzimidazole was not found in the searched literature, the established reactivity of benzyl halides makes this a feasible and expected synthetic pathway. The reaction would proceed via nucleophilic substitution, where the nitrogen atom of the benzimidazole ring attacks the benzylic carbon of this compound, displacing the bromide ion. This would result in the formation of 1-(2-(hydroxymethyl)benzyl)-1H-benzo[d]imidazole. Such reactions are typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity. researchgate.net

Table 1: Hypothetical Product Data for 1-(2-(hydroxymethyl)benzyl)-1H-benzo[d]imidazole

| Property | Value |

| IUPAC Name | (2-(1H-Benzo[d]imidazol-1-ylmethyl)phenyl)methanol |

| Molecular Formula | C15H14N2O |

| Molecular Weight | 238.29 g/mol |

| Structure | A benzimidazole ring N-substituted with a 2-(hydroxymethyl)benzyl group. |

| Synthetic Route | N-alkylation of benzimidazole with this compound. |

Polyacetylene Derivatives

Research into conjugated polymers has led to the development of novel materials with interesting optical and electronic properties. A specific ionic polyacetylene derivative has been synthesized using this compound as a key reagent. tandfonline.com

In a notable study, the catalyst-free polymerization of 2-ethynylpyridine (B158538) with this compound was conducted in dimethylformamide (DMF) at 70°C for 24 hours. tandfonline.com This reaction proceeded efficiently, yielding a conjugated polymer named Poly[2-ethynyl-(N-2-hydroxymethylbenzyl)pyridinium bromide] (PEHBPB) with a high yield of 91%. The process involves an in-situ, spontaneous polymerization where the monomeric salt, N-(2-hydroxymethylbenzyl)pyridinium bromide, forms and subsequently polymerizes. tandfonline.com

The resulting polymer, PEHBPB, was characterized to have a polyacetylene backbone with N-(2-hydroxymethylbenzyl)pyridinium bromide substituents. tandfonline.com Its properties have been analyzed, revealing its potential as a conductive polymer.

Table 2: Research Findings on Poly[2-ethynyl-(N-2-hydroxymethylbenzyl)pyridinium bromide] (PEHBPB)

| Parameter | Finding | Reference |

| Synthesis Method | Non-catalyst polymerization of 2-ethynylpyridine with this compound in DMF. | tandfonline.com |

| Yield | 91% | tandfonline.com |

| Maximum Absorption (λmax) | 457 nm | tandfonline.com |

| Band Gap (Eg) | 2.15 eV | tandfonline.com |

| HOMO Level | 5.14 eV | tandfonline.com |

| LUMO Level | 2.99 eV | tandfonline.com |

| Electrochemical Stability | Stable in the range of -1.5 V to 1.5 V for up to 50 cycles. | tandfonline.com |

| Oxidation Start Potential | 0.388 V | tandfonline.com |

Indazolo-benzo-oxazines

Indazolo-benzo-oxazines are complex heterocyclic systems. The synthesis of these molecules has been reported through various routes, often involving intramolecular cyclization reactions. For instance, methods exist for preparing 5H-indazolo[3,2-b]benzo[d] researchgate.netCurrent time information in Bangalore, IN.-oxazines from o-nitroarylmethylamines, which are in turn accessible from o-nitrobenzaldehydes and aminobenzyl alcohols.

However, a direct synthetic pathway for the creation of indazolo-benzo-oxazine derivatives starting from this compound is not described in the surveyed scientific literature. The established synthetic strategies for this class of compounds rely on different functional group arrangements than those present in this compound.

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

The development of novel therapeutic agents often relies on the availability of versatile chemical intermediates that can be elaborated into complex drug molecules. 2-(Bromomethyl)benzyl alcohol serves as a key starting material in the synthesis of various pharmaceutically active compounds. Its bifunctionality allows for sequential or orthogonal reactions, enabling the efficient construction of molecular scaffolds with desired biological activities.

One area where derivatives of this compound have shown promise is in the development of treatments for neurodegenerative diseases. For instance, research into novel benzofuran-3-yl-methyl and aliphatic azacyclic compounds as potential agents for Alzheimer's disease has utilized precursors with reactive bromomethyl groups. nih.gov The synthesis of these complex molecules often involves the reaction of a bromomethyl group with various nucleophiles to introduce diversity and tailor the compound's properties for specific biological targets. nih.gov The general applicability of such building blocks is further underscored by their commercial availability as key intermediates for the life science industry, facilitating research and development in drug discovery. sigmaaldrich.com

Intermediate in Agrochemical Production

The agrochemical industry continuously seeks new molecules to protect crops and enhance agricultural productivity. Benzyl (B1604629) alcohol and its derivatives have been investigated for their potential as active ingredients or as intermediates in the synthesis of more complex agrochemicals. mdpi.com For example, benzyl alcohol itself has been patented for its use as a systemic herbicide. mdpi.com

Furthermore, the utility of benzyl alcohol extends to its role in agrochemical formulations, where it can enhance the efficacy of active ingredients. chemicalbook.com CJB Applied Technologies, LLC, holds a patent for the use of benzyl alcohol in such formulations, which has received a residue tolerance exemption from the U.S. Environmental Protection Agency for applications on crops. chemicalbook.com This foundation in the agrochemical sector suggests that functionalized derivatives like this compound are valuable intermediates. The reactive bromomethyl handle can be used to connect the benzyl alcohol core to other molecular fragments, a common strategy in the design and synthesis of new pesticides and herbicides. While direct public-domain examples for this specific compound are not abundant, the established use of related structures points to its potential in this field. st-andrews.ac.uk

Role in Materials Science (e.g., Polymer Modifications)

In the realm of materials science, the modification of polymers to impart new properties is a field of constant innovation. The functionalization of polymer backbones is a key strategy to alter characteristics such as solubility, thermal stability, and surface properties. Bromo-substituted compounds are particularly useful for post-polymerization modification.

A relevant example is the functionalization of bromo-substituted ether-linked polymers via the Ullmann coupling reaction. mdpi.com In this type of reaction, a carbon-bromine bond is converted to a carbon-nitrogen bond, allowing for the amination of the polymer. mdpi.com This demonstrates a powerful method for modifying materials. Given its structure, this compound could be incorporated into polymer chains, with the bromomethyl group serving as a reactive site for subsequent functionalization. The presence of the hydroxyl group also offers a potential point of attachment to a polymer backbone through esterification or etherification reactions.

Use in Catalytic Systems

The design and synthesis of efficient catalytic systems are central to modern chemistry. This often involves the creation of sophisticated ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Bifunctional molecules like this compound are attractive candidates for the synthesis of such ligands.

For example, the development of mononuclear copper(II) complexes for the catalytic oxidation of benzyl alcohol highlights the importance of the ligand structure in determining the reaction's outcome. mdpi.com The two functional groups on this compound allow for its attachment to other molecules to form chelating ligands. The hydroxyl group can be deprotonated to act as an anionic donor, while the bromomethyl group can be substituted by a donor atom (like phosphorus or nitrogen) to create a bidentate or tridentate ligand. Furthermore, related benzyl derivatives, such as benzyl mesylates, have been used in cobalt co-catalyzed cross-electrophile coupling reactions, indicating the utility of activated benzyl systems in catalysis. organic-chemistry.org

Strategic Reagent in Carbon-Carbon and Carbon-Oxygen Bond Formation

The formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds is fundamental to organic synthesis. organic-chemistry.org The dual reactivity of this compound makes it a strategic reagent for forging these critical linkages.

The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions to form C-C and C-O bonds. For instance, it can react with carbon nucleophiles like enolates, organometallic reagents, or cyanide to build up a carbon skeleton. beilstein-journals.org Similarly, reaction with oxygen nucleophiles such as alcohols or phenols (O-alkylation) leads to the formation of ethers. kchem.org

The benzyl alcohol moiety, on the other hand, can act as a nucleophile. It can be deprotonated and reacted with electrophiles, or it can be used directly in reactions such as esterification with carboxylic acids or their derivatives to form C-O bonds. The compound can also be a precursor to the corresponding aldehyde or carboxylic acid through oxidation, which then opens up further avenues for C-C bond formation. The reaction of benzyl alcohols with thianthrene (B1682798) cation radicals to form benzyl cations, which are then trapped by nucleophiles, further illustrates the diverse reactivity of the benzyl alcohol group. nih.gov The strategic advantage of using a bifunctional reagent like this compound lies in the ability to perform sequential reactions at its two distinct reactive sites, enabling the efficient and controlled construction of complex target molecules.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | sigmaaldrich.comlookchem.comchemicalbook.com |

| Molecular Weight | 201.06 g/mol | sigmaaldrich.comlookchem.com |

| Melting Point | 66-68 °C | chemicalbook.com |

| Boiling Point | 279.551°C at 760 mmHg | chemicalbook.com |

| Density | 1.515 g/cm³ | chemicalbook.com |

| Flash Point | 152.617°C | chemicalbook.com |

| XLogP3 | 1.6 | chemicalbook.com |

| Storage Temperature | 2-8°C | chemicalbook.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR (600MHz, CDCl₃) | δ 7.43 and 7.39 (2×dd, 2×1H), 7.35 and 7.31 (2×ddd, 2×1H), 4.86 and 4.66 (2×s, 2×2H, -CH₂OH and CH₂Br) | |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 121 | lookchem.com |

| Infrared (IR) | Described in literature |

Catalysis Involving 2 Bromomethyl Benzyl Alcohol and Its Derivatives

Transition Metal Catalysis

The distinct reactivity of the bromomethyl and hydroxymethyl groups on the benzene (B151609) ring allows for selective transformations under the influence of different transition metal catalysts.

Palladium Catalysis in Carbonylation and Cross-Coupling

Palladium catalysts are highly effective in mediating carbon-carbon and carbon-heteroatom bond formations. In the context of 2-(bromomethyl)benzyl alcohol, palladium catalysis has been utilized for both carbonylation and cross-coupling reactions.

A notable application is the palladium-catalyzed carbonylation of this compound to produce 3-isochromanone (B1583819), a valuable lactone. This intramolecular reaction involves the formation of an acylpalladium intermediate followed by nucleophilic attack by the benzylic alcohol, leading to cyclization. One reported method achieved a 71% yield for this transformation. oup.com The general mechanism for such carbonylations proceeds through several key steps: (1) oxidative addition of the benzyl (B1604629) bromide to a palladium(0) species, (2) insertion of carbon monoxide (CO) into the resulting palladium-carbon bond to form an acylpalladium complex, and (3) subsequent intramolecular trapping by the hydroxyl group to yield the lactone and regenerate the palladium(0) catalyst. oup.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in organic synthesis. While direct examples using this compound are specific, the reactivity of the benzyl bromide moiety is well-established. For instance, the Suzuki-Miyaura cross-coupling of benzyl halides with arylboronic acids is a known transformation, though it often requires careful optimization as the oxidative addition step can be slower compared to aryl halides. d-nb.info In a related study, 2-bromo-5-(bromomethyl)thiophene (B1590285), an analogue containing a benzylic-type bromide, was successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst, affording the desired products in moderate to excellent yields (25-76%). d-nb.info This demonstrates the feasibility of engaging the bromomethyl group of this compound in similar cross-coupling reactions to synthesize diarylmethane derivatives. The general tolerance of functional groups like esters and amides in palladium-catalyzed couplings of benzyl bromides further highlights the potential for selective reactions on the bromomethyl group while preserving the alcohol functionality. rsc.org

| Substrate | Reagent(s) | Catalyst | Product | Yield (%) | Ref |

| This compound | CO | [Pd(PPh₃)₄] | 3-Isochromanone | 71 | oup.com |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acids, K₃PO₄ | Pd(PPh₃)₄ | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76 | d-nb.info |

| General Benzyl Bromides | Lithium acetylides | [Pd(μ-I)PᵗBu₃]₂ | Substituted benzyl acetylenes | 48-91 | rsc.org |

This table presents data for the direct carbonylation of this compound and cross-coupling reactions of analogous benzyl bromides.

Rhodium Catalysis in O-H Insertion

Rhodium(II) catalysts are renowned for their ability to generate carbenes from diazo compounds, which can then undergo a variety of transformations, including O-H insertion reactions. A facile approach has been developed for the synthesis of novel spiro heterocyclic scaffolds utilizing a tandem Rh(II)-catalyzed O-H insertion and base-promoted cyclization. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

In this process, this compound serves as the alcohol component. The reaction is initiated by the Rh₂(esp)₂-catalyzed insertion of a rhodium carbene, derived from a diazoarylidene succinimide (B58015) (DAS), into the O-H bond of the alcohol. beilstein-journals.orgbeilstein-journals.org This forms an intermediate ether. Subsequent treatment with a base, such as 1,8-diazabicycloundec-7-ene (DBU), promotes an intramolecular 6-exo-tet cyclization, where the newly formed ether oxygen attacks the benzylic carbon bearing the bromine atom, displacing the bromide and forming a six-membered pyran ring. researchgate.net This tandem sequence provides access to complex pyrans spiro-conjugated with a succinimide ring in moderate to high yields. researchgate.net For example, the reaction involving a specific DAS and this compound yielded the desired spirocyclic product in 52% yield in a one-pot procedure, which could be improved by isolating the O-H insertion product first. beilstein-journals.orgresearchgate.net

| Diazo Substrate | Alcohol | Catalyst | Base | Product | Yield (%) | Ref |

| Diazoarylidene succinimide (DAS) 1a | This compound | Rh₂(esp)₂ | DBU | Spiro[pyrrolidine-3,3'-pyran] derivative 5a | 52 (one-pot) | beilstein-journals.orgresearchgate.net |

| Diazoarylidene succinimide (DAS) 1b | This compound | Rh₂(esp)₂ | DBU | Spiro[pyrrolidine-3,3'-pyran] derivative 5b | High | researchgate.net |

| Diazoarylidene succinimide (DAS) 1c | This compound | Rh₂(esp)₂ | DBU | Spiro[pyrrolidine-3,3'-pyran] derivative 5c | Moderate | researchgate.net |

This table summarizes the yields for the synthesis of spiro heterocycles via a tandem reaction involving this compound.

Copper Catalysis in Oxidation

Copper complexes are widely used as catalysts for the aerobic and non-aerobic oxidation of primary alcohols to aldehydes and carboxylic acids. mdpi.comnih.gov The benzyl alcohol group in this compound is a prime substrate for such transformations.

Various copper(II) complexes, in combination with oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or sodium hypochlorite (B82951) (NaOCl), can efficiently catalyze the oxidation of benzyl alcohol to benzaldehyde (B42025), often with high selectivity. mdpi.comnih.govrsc.org For example, a mononuclear Cu(II) complex, [Cu(bipy)(H₂O)(OOCC(C₆H₅)₃)]ClO₄, demonstrated high activity for the oxidation of benzyl alcohol to benzaldehyde (97% yield) using H₂O₂ in water. nih.gov Another study showed that a different Cu(II) complex could oxidize benzyl alcohol almost completely to benzoic acid. nih.gov The choice of ligand, oxidant, and reaction conditions dictates the final product. The oxidation is generally clean, and the presence of halide substituents on the aromatic ring is well-tolerated, suggesting that this compound could be selectively oxidized at the alcohol function to produce 2-(bromomethyl)benzaldehyde (B49007) without affecting the bromomethyl group. rsc.orgresearchgate.net

| Catalyst | Oxidant | Solvent | Main Product | Yield (%) | Ref |

| [Cu(bipy)(H₂O)(OOCC(C₆H₅)₃)][ClO₄] | H₂O₂ | Water | Benzaldehyde | 97 | nih.gov |

| [CuCl₂(H₂O)L] | H₂O₂ | Acetonitrile (B52724) | Benzoic Acid | 96 | nih.gov |

| [Cu(L₁)] (L₁ = Schiff base) | NaOCl | Dichloromethane | Benzaldehyde | 89 | rsc.org |

| CuCl₂ | Electricity | Water | Quinazolinone derivative | Good-High | sioc-journal.cn |

This table shows the versatility of copper catalysts in oxidizing benzyl alcohol to either benzaldehyde or benzoic acid, a reaction applicable to the alcohol moiety of this compound.

Organocatalysis and Biocatalysis

Beyond metal-based systems, organocatalysts and enzymes offer powerful and often highly selective methods for chemical transformations.

Enzyme-Mediated Reactions (e.g., Alcohol Dehydrogenase)

Biocatalysis, using isolated enzymes or whole-cell systems, provides an environmentally friendly and highly selective route for organic synthesis. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) derivative (NADP⁺) as a cofactor. researchgate.net

The primary alcohol group of this compound is a suitable substrate for ADHs. Studies on various ADHs have demonstrated their ability to oxidize benzyl alcohol. For example, an NADP(H)-dependent ADH from Yokenella sp. strain WZY002 showed significant activity for the oxidation of benzyl alcohol. nih.gov The enzyme's preference is often for reduction, but the oxidation reaction is readily achievable. The optimal conditions for oxidation by this enzyme were found to be pH 8.0 and 55°C. nih.gov Similarly, horse liver alcohol dehydrogenase (HLAD) is a well-known biocatalyst used for the stereoselective reduction of aldehydes and oxidation of alcohols. psu.edu These enzymatic systems could be employed for the selective oxidation of this compound to 2-(bromomethyl)benzaldehyde under mild, aqueous conditions, or for the reverse reduction if starting from the aldehyde. This high selectivity avoids the use of harsh oxidizing or reducing agents that could affect the sensitive bromomethyl group.

Mechanistic Studies of Catalytic Processes

The unique bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic bromomethyl group, makes it a valuable substrate in various catalytic transformations for the synthesis of heterocyclic compounds. Mechanistic studies have provided insights into the pathways through which this molecule engages in catalytic cycles, primarily in palladium- and rhodium-catalyzed reactions. These investigations are crucial for understanding reaction outcomes and for the rational design of more efficient catalytic systems.

Palladium-Catalyzed Carbonylative Cyclization

One of the notable catalytic applications of this compound is its conversion to 3-isochromanone through palladium-catalyzed carbonylation. oup.comacs.org Mechanistic proposals for this transformation are largely based on well-established principles of palladium catalysis involving organic halides. oup.com The catalytic cycle is believed to proceed through a sequence of fundamental steps: oxidative addition, carbon monoxide (CO) insertion, and a final ring-closing step.

A tentative mechanism for this lactonization process is initiated by the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex, typically generated in situ. This step forms a benzylpalladium(II) intermediate. Following this, CO insertion into the palladium-carbon bond occurs, yielding an acylpalladium(II) complex. oup.com

The final, ring-closing step to form the lactone can occur via two potential pathways. One proposed route involves the intramolecular nucleophilic attack of the pendant hydroxyl group on the electrophilic acyl carbonyl carbon of the acylpalladium intermediate. This attack would directly liberate the 3-isochromanone product. An alternative pathway suggests a reductive elimination from an acylpalladium species to form an acyl iodide, which then undergoes rapid intramolecular esterification (lactonization) to yield the final product. oup.com

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| [Pd(PPh₃)₄] / CO | This compound | 3-Isochromanone | 71 | oup.com |

| [Pd(PPh₃)₄] / HI / CO | 1,2-Bis(hydroxymethyl)benzene | 3-Isochromanone | Good | oup.com |

This table summarizes the reported synthesis of 3-isochromanone from this compound and a related diol, highlighting the utility of palladium catalysis in lactone formation.

Rhodium(II)-Catalyzed Tandem O-H Insertion and Cyclization

More complex heterocyclic frameworks can be accessed from this compound through multicomponent reactions. A notable example is the rhodium(II)-catalyzed tandem reaction with diazoarylidene succinimides, which culminates in the formation of novel spiro-annulated pyran derivatives. beilstein-journals.orgbeilstein-journals.org This process involves a sequence of a rhodium-carbene mediated O-H insertion followed by a base-promoted intramolecular cyclization.

The proposed mechanism begins with the reaction of the diazo compound with a dirhodium(II) catalyst, such as Rh₂(esp)₂, to generate a highly reactive rhodium-carbene intermediate. This electrophilic species is then intercepted by the hydroxyl group of this compound in an O-H insertion reaction. This step forms a key intermediate product where the succinimide-containing fragment is now tethered to the benzyl group via an ether linkage. beilstein-journals.orgbeilstein-journals.org

In the subsequent step, a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced. The base facilitates the deprotonation of a suitable acidic proton in the intermediate, generating an anion. This anion then undergoes a facile intramolecular nucleophilic substitution , where the nucleophilic center attacks the benzylic carbon bearing the bromine atom. This ring-closing step proceeds via a 6-exo-tet cyclization , displacing the bromide ion and forming the final six-membered pyran ring spiro-conjugated to the succinimide scaffold. beilstein-journals.orgbeilstein-journals.org Studies have shown that this intramolecular cyclization is significantly faster than competing side reactions, such as protonation reversal, leading to good yields of the desired spirocycle. beilstein-journals.org

| Diazo Compound | Alcohol | Base | Product | Yield (%) | Reference |

| Diazoarylidene succinimide (1a) | This compound (15) | DBU | Spiro-pyran succinimide (5a) | 52 (one-pot) | beilstein-journals.orgbeilstein-journals.org |

This table presents the outcome of the tandem Rh(II)-catalyzed O-H insertion/base-promoted cyclization, demonstrating the synthesis of a complex spiroheterocycle from this compound.

Analytical Methodologies in 2 Bromomethyl Benzyl Alcohol Research

Spectroscopic Characterization (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(bromomethyl)benzyl alcohol. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound by identifying the different types of protons and their connectivity within the molecule. In a typical ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons, the benzylic protons of the CH₂Br group, and the benzylic protons of the CH₂OH group are observed. chemicalbook.com

A study reported the following ¹H NMR data for this compound at 600 MHz in CDCl₃:

Aromatic Protons (H-C(3), H-C(6)): Two doublets of doublets at δ 7.43 and 7.39 ppm. chemicalbook.com

Aromatic Protons (H-C(4), H-C(5)): Two doublets of doublets of doublets at δ 7.35 and 7.31 ppm. chemicalbook.com

Benzylic Protons (-CH₂OH and -CH₂Br): Two singlets at δ 4.86 and 4.66 ppm, each integrating to two protons. chemicalbook.com

The specific chemical shifts and coupling constants provide detailed information about the substitution pattern on the benzene (B151609) ring and confirm the presence of the bromomethyl and hydroxymethyl functional groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic (H-C(3), H-C(6)) | 7.43 and 7.39 | dd | chemicalbook.com |

| Aromatic (H-C(4), H-C(5)) | 7.35 and 7.31 | ddd | chemicalbook.com |

| Benzylic (-CH₂OH and -CH₂Br) | 4.86 and 4.66 | s | chemicalbook.com |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands are expected for the hydroxyl (O-H) and carbon-bromine (C-Br) bonds. A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. nih.gov For this compound (C₈H₉BrO), the calculated molecular weight is 201.06 g/mol . nih.govsigmaaldrich.com In GC-MS analysis, the molecule will fragment in a characteristic manner. The NIST Mass Spectrometry Data Center reports a top peak at m/z 121. nih.gov The presence of bromine is often indicated by a characteristic isotopic pattern, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Chromatographic Purity Assessment (e.g., TLC, HPLC, FLC)

Chromatographic techniques are essential for assessing the purity of this compound and for purifying the compound from reaction mixtures.

Thin-Layer Chromatography (TLC):

TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. chemicalbook.comorgsyn.org For instance, in a synthesis of this compound, TLC analysis can confirm the formation of the product and detect the presence of any starting materials or side products. chemicalbook.com The retention factor (Rf) value is dependent on the eluent system used. For example, using a mixture of 30% ethyl acetate (B1210297) in hexane (B92381), the Rf value for a related compound, (2-(2-nitrobenzylamino)phenyl)methanol, was reported to be 0.26. orgsyn.org

High-Performance Liquid Chromatography (HPLC):

HPLC is a more sophisticated chromatographic technique that provides quantitative information about the purity of a compound. helixchrom.comresearchgate.net Reversed-phase HPLC is a common method for analyzing benzyl (B1604629) alcohol derivatives. researchgate.netaustinpublishinggroup.com The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724). helixchrom.comresearchgate.net The retention time of the compound is a characteristic parameter under specific chromatographic conditions. While specific HPLC methods for this compound are not extensively detailed in the provided search results, methods for benzyl alcohol itself are well-established and can be adapted. helixchrom.comresearchgate.netaustinpublishinggroup.comjpionline.org

Flash Column Chromatography (FLC):

Flash column chromatography is a preparative technique used to purify larger quantities of a compound. chemicalbook.comsemanticscholar.orgrug.nlrsc.org Following a synthesis, this compound can be purified from the crude reaction mixture using FLC. chemicalbook.com A common stationary phase is silica (B1680970) gel, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. chemicalbook.comsemanticscholar.org For example, a mixture of hexane and ethyl acetate in a 5:1 ratio has been used to purify this compound. chemicalbook.com

Table 2: Chromatographic Methods for this compound Research

| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose | Reference |

| TLC | Silica gel | Hexane/Ethyl Acetate | Reaction monitoring, Purity check | chemicalbook.comorgsyn.org |

| HPLC | C18 | Water/Acetonitrile | Quantitative purity assessment | helixchrom.comresearchgate.net |

| FLC | Silica gel | Hexane/Ethyl Acetate | Purification | chemicalbook.comsemanticscholar.org |

Future Directions and Research Gaps

Development of More Efficient and Selective Synthetic Routes

The development of more efficient and selective methods for the synthesis of 2-(bromomethyl)benzyl alcohol and its derivatives is a key area for future research. Current methods, while effective, may suffer from limitations such as the use of harsh reagents, moderate yields, or the formation of side products. Future work should focus on the design of catalytic systems that can achieve high yields and selectivity under mild conditions. researchgate.net

One promising approach is the use of phase transfer catalysts, which can enhance reaction rates and selectivity in biphasic systems. researchgate.net For instance, the use of tetrabutylammonium (B224687) iodide (TBAI) has been shown to be effective in various N-alkylation reactions and could be adapted for the synthesis of this compound derivatives. researchgate.net Additionally, exploring alternative benign activating groups for the hydroxyl moiety could lead to more efficient transformations.

Continuous flow synthesis presents another avenue for improving efficiency and safety. acs.org This technology allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation. acs.orgacs.org The application of continuous flow processes to the synthesis of this compound could offer significant advantages over traditional batch methods. acs.org

| Research Focus | Potential Advantages |

| Novel Catalytic Systems | Higher yields, improved selectivity, milder reaction conditions. |

| Phase Transfer Catalysis | Enhanced reaction rates, suitability for biphasic systems. researchgate.net |

| Continuous Flow Synthesis | Precise reaction control, reduced waste, improved safety. acs.org |

Exploration of Novel Reactivity and Cascade Reactions